Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Analyses
- Pathways in Reaction with DMF-DMA : A study explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, highlighting a general procedure for synthesizing spirocyclic compounds potentially leading to biologically active heterocycles (Moskalenko & Boev, 2012).
- Conformationally Restricted Pseudopeptides : The synthesis and conformational analysis of spirolactams as pseudopeptides indicate their utility in mimicking Pro-Leu and Gly-Leu dipeptides, with implications for peptide synthesis and drug discovery (Fernandez et al., 2002).
- Cyclic Amino Acid Esters : Research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates its synthesis as a cyclic amino acid ester, with structural determination via X-ray diffraction analysis, contributing to the understanding of its molecular structure (Moriguchi et al., 2014).
- Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing a method for producing a wide range of enantioenriched amines (Ellman et al., 2002).
Potential for Biological Activity
- Biologically Active Compound Synthesis : The intermolecular Ugi reaction involving gabapentin with glyoxal and isocyanides to produce novel classes of compounds suggests potential pathways for developing biologically active substances (Amirani Poor et al., 2018).
- Dopamine Agonist Evaluation : Synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists underline the exploration of new compounds for central nervous system applications, even though the specific compounds evaluated did not show the anticipated CNS activity (Brubaker & Colley, 1986).
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-5-14(10-16)7-11(8-15)9-18-14/h11H,4-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJGWKOFZHWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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